molecular formula C8H5Cl3O2 B1281916 (3,4-Dichlorophenoxy)acetyl chloride

(3,4-Dichlorophenoxy)acetyl chloride

Cat. No.: B1281916
M. Wt: 239.5 g/mol
InChI Key: VQCHWKZWMLZZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dichlorophenoxy)acetyl chloride is a useful research compound. Its molecular formula is C8H5Cl3O2 and its molecular weight is 239.5 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3,4-dichlorophenoxy)acetyl chloride, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3,4-dichlorophenol with chloroacetyl chloride in a polar aprotic solvent (e.g., dimethylformamide) under reflux, with a base like sodium hydroxide to deprotonate the phenol. Reaction optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.2 phenol:chloroacetyl chloride), and inert atmosphere to minimize hydrolysis. Yield improvements (>80%) are achieved by slow addition of reagents and post-reaction purification via vacuum distillation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.4 ppm for dichlorophenyl) and carbonyl (C=O) resonance (~170 ppm).
  • FT-IR : Identify C=O stretching (~1760 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • GC-MS/HPLC : Quantify purity (>98%) using non-polar columns (e.g., DB-5) with flame ionization detection .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : The compound is corrosive and moisture-sensitive. Use PPE (gloves, goggles, lab coat), work in a fume hood, and store under anhydrous conditions (e.g., sealed with molecular sieves). Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste. Emergency protocols include eye irrigation (15 min) and skin decontamination with soap/water .

Advanced Research Questions

Q. How does the electronic nature of the dichlorophenyl group influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : The electron-withdrawing Cl groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols. Kinetic studies (e.g., monitoring by TLC or in situ IR) show faster reaction rates compared to non-halogenated analogs. Solvent choice (e.g., THF vs. DCM) and base (e.g., triethylamine) further modulate reactivity—polar aprotic solvents stabilize transition states, while bulky bases reduce side reactions .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions in aqueous media?

  • Methodological Answer : Hydrolysis to (3,4-dichlorophenoxy)acetic acid is minimized by:

  • Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) during storage.
  • Low-Temperature Reactions : Conduct substitutions at 0–4°C in dry solvents.
  • In Situ Generation : Prepare the acyl chloride immediately before use via Schlenk techniques .

Q. How can computational modeling (e.g., DFT) predict the stability and regioselectivity of derivatives synthesized from this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and Fukui indices to identify reactive sites. For example, the carbonyl carbon shows higher electrophilicity (f⁺ = 0.12) than the phenoxy oxygen. Simulations in Gaussian or ORCA software guide solvent effects (PCM models) and predict byproducts (e.g., dimerization under high concentrations) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives using this compound, and how can chiral resolution be achieved?

  • Methodological Answer : Racemization occurs due to the planar sp² carbonyl. Solutions include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during amide formation.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in hydrolytic conditions to selectively process one enantiomer.
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane:IPA mobile phase) .

Application-Oriented Questions

Q. How is this compound used in the synthesis of bioactive compounds, such as herbicides or enzyme inhibitors?

  • Methodological Answer : It serves as a key intermediate in:

  • Herbicides : React with amines (e.g., aniline derivatives) to form acylated phenoxyacetamides, which disrupt plant auxin pathways.
  • Enzyme Inhibitors : Couple with pharmacophores (e.g., benzimidazoles) via amide bonds to target protease active sites. Bioactivity assays (e.g., IC₅₀ determinations) validate efficacy .

Q. What analytical challenges arise when quantifying trace impurities (e.g., dichlorophenol) in this compound, and how are they resolved?

  • Methodological Answer : Impurities (<0.1%) are detected via:

  • LC-MS/MS : Using a C18 column (gradient: water:acetonitrile + 0.1% formic acid) and MRM transitions (e.g., m/z 163 → 127 for dichlorophenol).
  • Derivatization : Convert phenol to its p-nitrobenzoyl ester for UV detection (λ = 254 nm) .

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCHWKZWMLZZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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